GeSe has emerged as a promising van der Waals semiconductor for photocatalytic applications, including water splitting [, ]. Despite previous claims of ambient stability, recent studies using surface-sensitive techniques have revealed the susceptibility of both bulk GeSe crystals and atomically thin flakes to oxidation [].
The fabricated GeSe FETs exhibit p-type behavior with varying field-effect carrier mobility depending on the device configuration and passivation methods [, ]. Notably, GeSe FETs demonstrate good stability over extended periods (at least 38 days) with negligible performance degradation upon air exposure [].
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